4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring, a fluorobenzyl group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-chlorobenzoyl chloride: This can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 3-fluorobenzylamine: This involves the reduction of 3-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of furan-2-ylmethylamine: This can be synthesized by the reduction of furan-2-carboxylic acid using lithium aluminum hydride.
Coupling reaction: The final step involves the coupling of 4-chlorobenzoyl chloride with 3-fluorobenzylamine and furan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-fluorobenzyl)benzamide
- 4-chloro-N-(furan-2-ylmethyl)benzamide
- N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Uniqueness
4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both the fluorobenzyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClFNO2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNO2/c20-16-8-6-15(7-9-16)19(23)22(13-18-5-2-10-24-18)12-14-3-1-4-17(21)11-14/h1-11H,12-13H2 |
InChI Key |
BFCKAJQJENTTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.